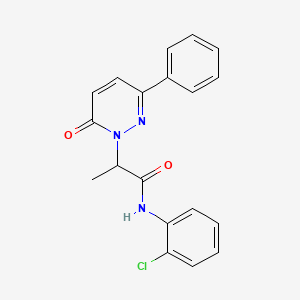

N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Description

N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a pyridazinone derivative characterized by a 3-phenyl-substituted pyridazinone core linked to a propanamide chain bearing a 2-chlorophenyl group. Its molecular formula is C₂₀H₁₈ClN₃O₂, with a molecular weight of 367.83 g/mol . The compound’s structure combines a lipophilic 2-chlorophenyl moiety with a planar pyridazinone ring, making it a candidate for pharmacological studies targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding interactions. Its synthesis likely follows protocols analogous to related pyridazinone hybrids, involving condensation reactions and purification via DCM-MeOH gradients .

Properties

Molecular Formula |

C19H16ClN3O2 |

|---|---|

Molecular Weight |

353.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |

InChI |

InChI=1S/C19H16ClN3O2/c1-13(19(25)21-17-10-6-5-9-15(17)20)23-18(24)12-11-16(22-23)14-7-3-2-4-8-14/h2-13H,1H3,(H,21,25) |

InChI Key |

BOLNBCLUIGPUPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1Cl)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.

Formation of the Propanamide Moiety: The final step involves the acylation of the pyridazinone derivative with a suitable acylating agent, such as propanoyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyridazinone derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide would depend on its specific biological target. Generally, pyridazinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific molecular pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound’s 3-phenylpyridazinone core is shared with Compound 6j , but 6j’s pyrazolyl substituent increases molecular weight and complexity.

Substituent Effects :

- The 2-chlorophenyl group in the target compound contrasts with 4-methylphenyl in ’s analog, impacting lipophilicity (Cl vs. CH₃) and steric bulk .

- Pyrrolidine-sulfonyl groups () introduce polar sulfonamide motifs, likely enhancing solubility but reducing membrane permeability compared to the target’s simpler aryl group .

Synthetic Yields :

- Hybrids like 6j and 6g (42–51% yields) suggest moderate efficiency in introducing bulky substituents, though the target compound’s yield remains unreported.

Research Findings and Pharmacological Implications

Bioactivity Trends: Pyridazinones with chlorinated aryl groups (e.g., ) often show improved enzyme inhibition due to enhanced halogen bonding . Sulfonamide-containing derivatives () are frequently associated with kinase or protease inhibition, but their larger size may limit blood-brain barrier penetration compared to the target compound .

Spectral and Physicochemical Properties: IR spectra of analogs (e.g., 1664–1681 cm⁻¹ for C=O stretches) align with typical pyridazinone amides, suggesting similar hydrogen-bonding capacity in the target compound. The target’s lower molecular weight (367.83 vs. >500 g/mol for ) suggests superior bioavailability in line with Lipinski’s rules .

Unresolved Questions :

- The target compound’s exact biological targets and solubility profile remain uncharacterized in the provided evidence.

- Comparative studies on metabolic stability between chlorophenyl and methylphenyl analogs are needed to optimize pharmacokinetics.

Biological Activity

N-(2-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a synthetic compound belonging to the class of pyridazinone derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article explores the biological activity of this specific compound, supported by relevant studies and data.

Molecular Structure and Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H16ClN3O2 |

| Molecular Weight | 343.79 g/mol |

| IUPAC Name | This compound |

| InChI Key | N/A |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(=O)N(C(C)C)C3=CC=C(C=C3)Cl |

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are crucial in the inflammatory process and are targeted by many non-steroidal anti-inflammatory drugs (NSAIDs).

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits COX-1 and COX-2, leading to reduced production of inflammatory mediators such as prostaglandins.

- Receptor Interaction : It may bind to specific receptors involved in pain and inflammation pathways, modulating their activity.

- Signal Transduction Interference : The compound could disrupt cellular signaling pathways that promote inflammation.

In Vitro Studies

A study assessing various pyridazinone derivatives, including those similar in structure to this compound, demonstrated significant inhibition of COX enzymes at concentrations as low as 10 µM. For instance, related compounds showed COX-1 inhibition rates of 59% and COX-2 inhibition rates of 37% .

In Vivo Studies

In vivo testing using models such as the p-benzoquinone-induced writhing test and carrageenan-induced paw edema model indicated that these compounds exhibit potent analgesic and anti-inflammatory effects without causing gastric lesions, which is a common side effect of traditional NSAIDs .

Case Study 1: Analgesic Activity

In a controlled study, this compound was administered to mice subjected to pain stimuli. The results showed a significant reduction in pain responses compared to control groups treated with saline solutions.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model. The compound demonstrated a marked reduction in paw swelling compared to untreated controls, affirming its potential as an effective anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.